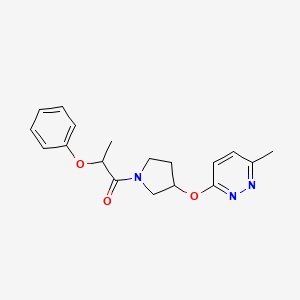

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one

Description

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one (CAS: 2034435-33-9) is a heterocyclic compound with a molecular formula of C₁₈H₂₁N₃O₃ and a molecular weight of 327.4 g/mol . Its structure comprises:

- A 6-methylpyridazine ring linked via an ether oxygen to a pyrrolidine moiety.

- A phenoxypropan-1-one group attached to the pyrrolidine nitrogen.

The Smiles notation (Cc1ccc(OC2CCN(C(=O)C(C)Oc3ccccc3)C2)nn1) highlights the spatial arrangement of substituents.

Properties

IUPAC Name |

1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-phenoxypropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-13-8-9-17(20-19-13)24-16-10-11-21(12-16)18(22)14(2)23-15-6-4-3-5-7-15/h3-9,14,16H,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIXBXIABVAIFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C(C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one typically involves multi-step synthetic routes:

Synthesis of Intermediate Compounds

The initial step often involves the synthesis of 6-Methylpyridazine-3-ol through nitration, reduction, and hydrolysis reactions.

Pyrrolidine-1-yl intermediates can be synthesized via substitution reactions of pyrrolidine with suitable halogenated precursors.

Coupling Reactions

The intermediates are coupled through etherification and substitution reactions. For instance, 6-Methylpyridazine-3-ol can be converted to 6-Methylpyridazin-3-yloxychloride, which then reacts with pyrrolidine to form the desired pyrrolidin-1-yl intermediate.

This is further reacted with 2-phenoxypropan-1-one under controlled conditions to yield the final product.

Industrial Production Methods: Industrial synthesis might scale up the laboratory procedures, optimizing conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Typical industrial methods include batch and continuous flow processes, emphasizing efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The phenoxy and pyridazine rings can undergo oxidation reactions under specific conditions to form various oxidative derivatives.

Reduction: : Reduction of the compound can affect the pyridazine ring, leading to different hydrogenated products.

Substitution: : The functional groups attached to the pyrrolidine and pyridazine rings allow for various substitution reactions, creating a range of derivatives.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide

Reducing Agents: : Sodium borohydride, lithium aluminum hydride

Substituting Agents: : Halogenated compounds, alkylating agents

Major Products

Depending on the reaction conditions, the products can include oxidized phenoxy derivatives, hydrogenated pyridazine derivatives, and substituted pyrrolidine compounds.

Scientific Research Applications

Chemistry

Catalysis: : The compound's structure can be modified to act as a catalyst or catalytic intermediate in organic reactions.

Molecular Engineering: : Used in the design of complex molecular architectures due to its versatile functional groups.

Biology

Bioactive Molecules: : Potential to be modified into pharmacologically active compounds due to its complex structure.

Enzyme Inhibition: : May serve as a backbone for designing enzyme inhibitors.

Medicine

Drug Development: : Investigated for its potential as a lead compound in drug discovery, targeting specific receptors or enzymes.

Diagnostic Agents: : Potential use in creating diagnostic tools due to its distinctive molecular structure.

Industry

Material Science: : Used in the development of new materials with specific properties, such as thermal stability or electrical conductivity.

Polymer Chemistry: : Can be a monomer or additive in polymer synthesis.

Mechanism of Action

The mechanism of action for 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one depends on its application:

Molecular Targets: : In biological systems, it may target specific enzymes or receptors, altering their activity.

Pathways Involved: : It could modulate biochemical pathways by acting as an inhibitor or activator, depending on its structure-activity relationship.

Comparison with Similar Compounds

Structural Analog: 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one

Molecular Formula : C₁₂H₁₃N₃O

Key Features :

- Replaces the 6-methylpyridazine ring with a quinoxaline moiety.

- Contains a pyrrolidin-2-one core instead of a pyrrolidine ether.

Activity :

- Exhibits antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with docking studies suggesting inhibition of bacterial DNA gyrase .

- Synthesized via green chemistry protocols using diethylmalonate and phosphorous oxychloride, indicating scalability .

Comparison :

- The target compound’s pyridazine-pyrrolidine ether scaffold may enhance metabolic stability compared to the quinoxaline-pyrrolidinone analog.

- Absence of a ketone group in the pyrrolidine ring (present in the quinoxaline analog) could reduce reactivity but improve bioavailability .

Structural Analog: (2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)

Molecular Formula : C₂₀H₂₀N₄O₂

Key Features :

- Contains a diazenyl linker and methoxyphenyl group.

- Features an α,β-unsaturated ketone (prop-2-en-1-one ) core.

Activity :

- No explicit biological data is available, but its α,β-unsaturated ketone moiety is associated with anti-inflammatory and antiproliferative properties in related compounds .

Comparison :

- The phenoxypropan-1-one group in the target may offer improved steric flexibility compared to 3FP’s rigid enone system .

Biological Activity

1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one is a complex organic compound known for its potential biological activities. This compound features a pyrrolidine ring and a pyridazine moiety, which are common in many pharmacologically active substances. The structural characteristics suggest that it may interact with various biological targets, leading to significant therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 290.32 g/mol. Its structure includes:

- Pyrrolidine ring : A five-membered nitrogen-containing ring that can enhance binding interactions with biological targets.

- Pyridazine moiety : A six-membered aromatic ring that contributes to the compound's electronic properties.

- Phenoxy group : This functional group can influence the compound's lipophilicity and biological activity.

The mechanism of action for 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one involves its binding to specific receptors or enzymes within biological systems. The presence of nitrogen heterocycles suggests that it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, potentially modulating their activity.

Biological Activity

Research indicates that compounds with similar structural features often exhibit various pharmacological effects, including:

- Antimicrobial Activity : Some studies have shown that pyridazine derivatives possess antimicrobial properties, which may extend to this compound.

- Anticancer Potential : The interaction with cellular signaling pathways could imply potential anticancer effects, warranting further investigation through in vitro and in vivo studies.

- Neuropharmacological Effects : Given the presence of the pyrrolidine ring, there is potential for neuropharmacological activity, possibly affecting neurotransmitter systems.

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological activities of compounds similar to 1-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-phenoxypropan-1-one:

- Antimicrobial Study : A derivative exhibited significant antibacterial activity against strains of E. coli and S. aureus, suggesting that modifications in the structure can enhance efficacy against pathogens.

- Cancer Research : In a study assessing the effects on tumor growth in mice, compounds with similar structures demonstrated reduced tumor volume and increased immune response markers such as TNF-alpha and IL-2 when combined with standard chemotherapy agents.

- Neuropharmacology : Research indicated that pyrrolidine-based compounds can enhance cognitive function in animal models, potentially through modulation of cholinergic pathways.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.